molecular formula C8H15NO2 B14396873 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 87131-47-3

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B14396873
CAS No.: 87131-47-3
M. Wt: 157.21 g/mol
InChI Key: SNYAQXZJWRDADV-SSDOTTSWSA-N
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Description

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound with the molecular formula C8H15NO2 It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a hydroxymethyl group and a propanone moiety

Preparation Methods

The synthesis of 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial production methods may involve the use of more scalable and cost-effective processes. For instance, the compound can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Chemical Reactions Analysis

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl and propanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be compared with other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.

    Prolinol: A hydroxylated derivative of pyrrolidine.

These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties.

Properties

CAS No.

87131-47-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C8H15NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h7,10H,2-6H2,1H3/t7-/m1/s1

InChI Key

SNYAQXZJWRDADV-SSDOTTSWSA-N

Isomeric SMILES

CCC(=O)N1CCC[C@@H]1CO

Canonical SMILES

CCC(=O)N1CCCC1CO

Origin of Product

United States

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